molecular formula C18H21NOS B3490674 1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE

1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE

Cat. No.: B3490674
M. Wt: 299.4 g/mol
InChI Key: DJPXLNUOGYAYOY-UHFFFAOYSA-N
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Description

1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a thienyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-4-phenyl-3-thiophenecarboxylic acid with azepane in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine.

Major Products Formed:

Scientific Research Applications

1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-AZEPANYL(5-METHYL-4-PHENYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Properties

IUPAC Name

azepan-1-yl-(5-methyl-4-phenylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14-17(15-9-5-4-6-10-15)16(13-21-14)18(20)19-11-7-2-3-8-12-19/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPXLNUOGYAYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)N2CCCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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